

The Theory Behind DM21 and Fractional Spin Error: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DM21**

Cat. No.: **B13910615**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the DeepMind 21 (**DM21**) density functional and the critical concept of fractional spin error in Density Functional Theory (DFT). Understanding these topics is crucial for accurately modeling molecular systems where electron correlation effects are prominent, a common challenge in drug discovery and materials science.

Introduction to Density Functional Theory in Drug Development

Density Functional Theory (DFT) has become a cornerstone of computational chemistry and is increasingly pivotal in the drug design process.^[1] By calculating the electronic structure of molecules, DFT can predict a wide range of properties, including molecular geometry, reaction mechanisms, and binding affinities between a drug candidate and its protein target.^{[2][3]} Unlike more computationally expensive wavefunction-based methods, DFT offers a balance of accuracy and efficiency, making it suitable for screening large numbers of compounds and optimizing lead candidates.^[1] However, the accuracy of any DFT calculation is fundamentally limited by the approximation used for the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical interactions between electrons.^[4]

Standard, widely-used XC functionals often exhibit systematic failures in certain classes of molecules. These failures can be traced to fundamental inaccuracies known as delocalization

error and static correlation error.^{[5][6]} This guide focuses on the latter, its connection to the concept of fractional spins, and how the machine-learned functional **DM21** was designed to overcome this long-standing challenge.

The Theory of Fractional Spin Error

In exact DFT, the total energy of a system should vary in a specific, well-defined way as the number of electrons is changed. The Perdew-Parr-Levy-Balduz (PPLB) condition dictates that for a fractional number of electrons, the exact energy should be a straight line interpolating between the energies of the adjacent integer electron systems.^[7] Deviation from this piecewise linearity leads to delocalization error (also known as many-electron self-interaction error), which causes electron density to be artificially spread out.^{[5][8]} This is a significant problem for modeling charge transfer and reaction barriers.

A related, but distinct, issue arises in systems with degenerate or near-degenerate ground states, which are common in bond-breaking, transition metal complexes, and diradicals.^{[5][9]} These are systems with strong static correlation. The theoretical framework to understand this error involves the concept of fractional spins.

The Constancy Condition for Fractional Spins

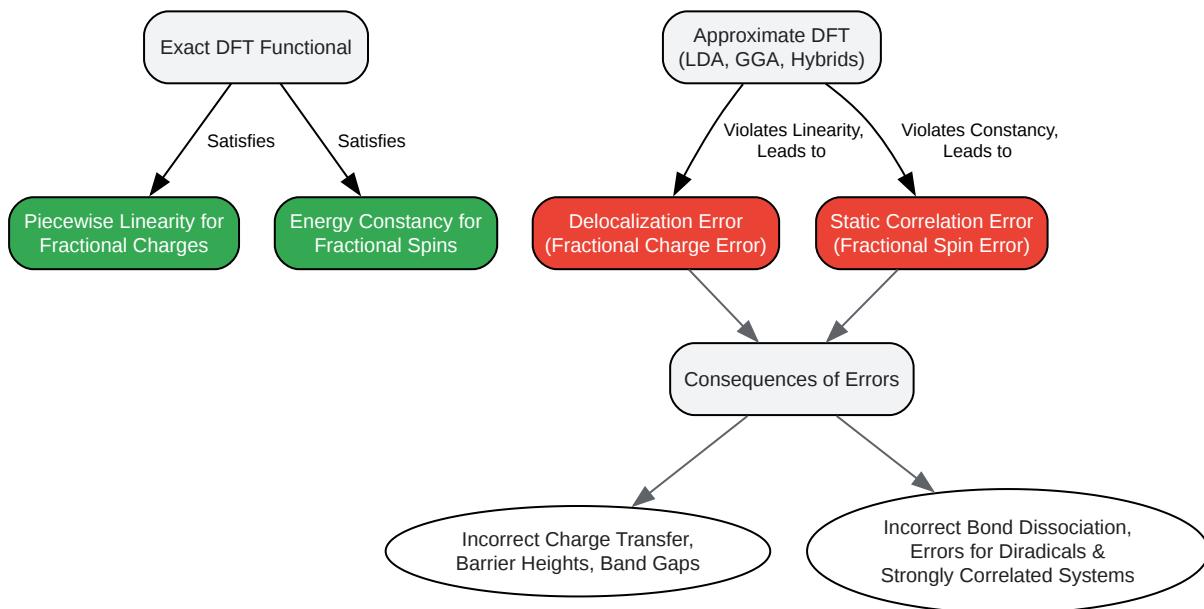
For a system with degenerate ground states, such as a hydrogen atom with its single electron having either spin up (α) or spin down (β), the exact XC functional must satisfy a strict "constancy condition". This condition states that the energy of a system described as having a fractional number of spin-up and spin-down electrons must be constant and equal to the energy of the integer-spin ground state. For example, a hydrogen atom with 0.5 α -spin electrons and 0.5 β -spin electrons is a fractional spin state. The exact theory demands that its energy be identical to that of a normal hydrogen atom with one α -spin electron.^[5]

Fractional Spin Error in Approximate Functionals

Standard approximate functionals, including Local Density Approximation (LDA), Generalized Gradient Approximations (GGAs), and even hybrid functionals, dramatically violate this constancy condition.^{[10][11]} Instead of remaining constant, the energy of the fractional spin state is artificially lowered, exhibiting a convex curve relative to the integer endpoints. This deviation is the fractional spin error.^[10] It is a direct measure of the functional's static correlation error.^[5]

This error has profound consequences. For instance, in the dissociation of the H_2 molecule, the true ground state at infinite separation consists of two independent hydrogen atoms. A restricted DFT calculation, which preserves spin symmetry, incorrectly describes this as a state with fractional spins (half an alpha electron and half a beta electron on each atom), leading to a massive overestimation of the dissociation energy.^[5] This failure is a direct result of the fractional spin error of the approximate functional.^[5]

The logical relationship between these concepts is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Conceptual relationship between DFT errors.

The DM21 Functional: A Machine-Learning Solution

Recognizing that fractional charge and fractional spin errors are the root causes of many of DFT's most significant failures, researchers at DeepMind developed the **DM21** functional.^[8] ^[12] **DM21** is a machine-learned functional that was explicitly trained to obey the exact fractional charge and fractional spin constraints.^[8]^[13]

Architecture and Training

DM21 is a local hybrid functional, where the amount of exact Hartree-Fock exchange mixed in is not constant but varies spatially, determined by a neural network. The architecture is a multilayer perceptron (MLP) that takes local electronic information as input.[\[1\]](#)[\[14\]](#) These inputs, or "features," are computed from the Kohn-Sham orbitals and include:

- The electron density (ρ)
- The gradient of the electron density ($\nabla\rho$)
- The kinetic energy density (τ)

The neural network was trained on a combination of real molecular data and "fictitious" systems specifically constructed to have fractional charges and spins. By training the functional to reproduce the correct linear behavior for fractional charges and the correct constant behavior for fractional spins, **DM21** learns to avoid both delocalization and static correlation errors from first principles.[\[12\]](#)

Performance of DM21

DM21 has demonstrated state-of-the-art performance for a wide range of main-group chemistry benchmarks, significantly outperforming popular traditional functionals.[\[3\]](#)[\[14\]](#)

The following tables summarize the performance of **DM21** compared to the widely-used PBE0 (hybrid-GGA) and SCAN (meta-GGA) functionals on the LMGB35 benchmark set.[\[3\]](#) Mean Absolute Errors (MAEs) are reported for bond lengths and reaction energies.

Table 1: Mean Absolute Error in Bond Lengths (pm) on LMGB35 Benchmark[\[3\]](#)

Basis Set	DM21	PBE0	SCAN
6-31G(d,p)	0.843	0.803	0.795
def2-TZVP	0.625	0.948	0.595

Table 2: Mean Absolute Error in Energies (kcal/mol) on LMGB35 Benchmark[\[3\]](#)

Basis Set	DM21	PBE0	SCAN
cc-pVQZ	2.151	3.757	3.978

On the comprehensive GMTKN55 benchmark for general main group thermochemistry, kinetics, and noncovalent interactions, the original **DM21** paper reported an MAE of 1.5 kcal/mol, a significant improvement over SCAN's 3.6 kcal/mol.[\[3\]](#)

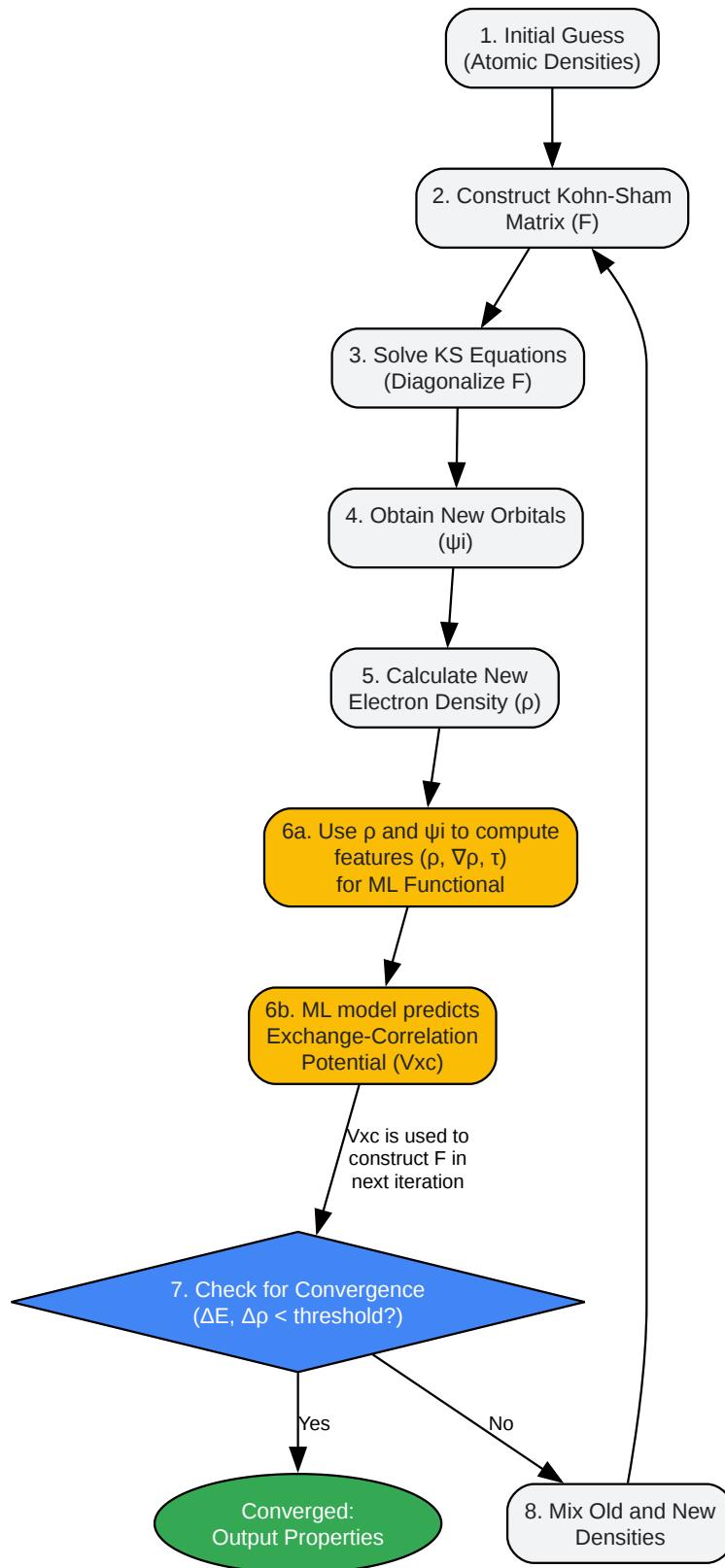
Limitations

While highly successful for main-group chemistry, **DM21** has limitations. The primary challenge is its performance on transition metal chemistry (TMC). Studies have shown that while **DM21** can provide accurate energies for transition metal complexes, it frequently struggles with and fails to achieve self-consistent field (SCF) convergence.[\[7\]](#)[\[15\]](#)[\[16\]](#) This makes it impractical for routine use in this domain without specialized convergence algorithms.[\[7\]](#)

Methodologies and Protocols

The Self-Consistent Field (SCF) Cycle with a Machine-Learned Functional

DFT calculations solve the Kohn-Sham equations iteratively in a process called the Self-Consistent Field (SCF) cycle. The inclusion of a machine-learned functional like **DM21** modifies this process.

[Click to download full resolution via product page](#)

The DFT SCF cycle with a machine-learned functional.

Protocol for a DM21 Calculation

Performing a calculation with **DM21** typically involves the following steps, using a quantum chemistry package that has it implemented, such as PySCF.[3][17]

- System Specification: Define the molecular geometry, charge, and spin multiplicity.
- Functional and Basis Set Selection:
 - Functional: Specify the **DM21** functional. In PySCF, this can be done using `_numint = dm21.NeuralNumInt(dm21.Functional.DM21)`.[17]
 - Basis Set: Choose a suitable basis set, such as def2-TZVP or cc-pVQZ, depending on the desired accuracy and computational cost.[3]
- SCF Control Parameters: Due to potential convergence issues, especially with challenging molecules, it is crucial to set robust SCF parameters.
 - Initial Guess: Using the converged orbitals from a faster, more stable functional like B3LYP as an initial guess for the **DM21** calculation can significantly improve the likelihood of convergence.[7]
 - Convergence Tolerance: Set tolerances for the change in energy and density between SCF cycles (e.g., `conv_tol = 1E-6`).[17]
 - Convergence Algorithm: Employ robust algorithms like DIIS (Direct Inversion in the Iterative Subspace) and consider using techniques like level shifting or damping if convergence is difficult.[7] A multi-strategy approach, starting with standard settings and moving to more aggressive ones if convergence fails, is often effective.[7]

Protocol for Calculating Fractional Spin Error

Assessing the fractional spin error of a given functional for a simple system like the hydrogen atom involves these steps:

- Integer Spin Calculation: Perform a standard spin-unrestricted DFT calculation for the hydrogen atom with 1 electron (a doublet, with one α -spin electron). Record the total energy, $E(N=1, S=1/2)$.

- Fractional Spin Setup: Construct a fractional spin state by defining the occupation numbers of the highest occupied molecular orbital (HOMO). For the H atom, this means setting the occupation of the 1s orbital to be 0.5 for spin-up and 0.5 for spin-down. This creates a system with zero net spin polarization but a fractional spin character on a single site.[18]
- Fractional Spin Calculation: Run a single-point energy calculation for this fractionally occupied system. Record the total energy, E_{fs} .
- Calculate the Error: The fractional spin error is the difference between the energy of the fractional spin state and the integer spin state: $Error_{FS} = E_{fs} - E(N=1, S=1/2)$. For an exact functional, this error would be zero. For most approximate functionals, it will be a significant negative value, indicating an artificial stabilization of the fractional spin state.[10]

Conclusion and Outlook

The development of DFT has been a journey of climbing "Jacob's Ladder" of approximations, with each rung adding complexity to achieve higher accuracy. The fractional spin error represents a fundamental deficiency in most rungs of this ladder, limiting their applicability to systems with strong static correlation.

The **DM21** functional demonstrates a paradigm shift. By leveraging machine learning and training directly on the physical constraints that traditional functionals violate, it successfully eliminates both delocalization and static correlation errors for a broad range of chemical systems.[12][13] While challenges like computational cost and convergence in transition metal chemistry remain, the approach pioneered by **DM21**—directly addressing the fractional electron and fractional spin problems—represents a viable and promising pathway toward a more universally accurate density functional. For professionals in drug development, the continued improvement of such methods will enable more reliable *in silico* prediction of molecular properties, ultimately accelerating the discovery of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. marktechpost.com [marktechpost.com]
- 2. researchgate.net [researchgate.net]
- 3. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. Making sure you're not a bot! [git.irsamc.ups-tlse.fr]
- 6. Eliminating the systematic delocalization and static correlation errors in DFT - American Chemical Society [acs.digitellinc.com]
- 7. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00878B [pubs.rsc.org]
- 8. Simulating matter on the quantum scale with AI - Google DeepMind [deepmind.google]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. DeepMind Open-Sources Quantum Chemistry AI Model DM21 - InfoQ [infoq.com]
- 15. Deep Mind 21 functional does not extrapolate to transition metal chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Deep Mind 21 functional does not extrapolate to transition metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using AQME to set up a PySCF calculation — aqme v1.5 documentation [aqme.readthedocs.io]
- 18. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [The Theory Behind DM21 and Fractional Spin Error: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13910615#the-theory-behind-dm21-and-fractional-spin-error]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com